N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and a cyclopropanecarboxamide moiety at position 3. This structure combines a bicyclic heteroaromatic system with a strained cyclopropane ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-10-5-11(2)7-13(6-10)20-16(18-17(21)12-3-4-12)14-8-22-9-15(14)19-20/h5-7,12H,3-4,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKYQYNAMPQMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thienopyrazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 3,5-dimethylphenyl-substituted hydrazine and a thienyl ketone. The cyclopropanecarboxamide moiety is then introduced via a coupling reaction, often using reagents like cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thienopyrazole rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit notable antioxidant properties. A study demonstrated that these compounds could significantly reduce oxidative stress in erythrocytes exposed to toxic agents. The following table summarizes the effects of various treatments on altered erythrocytes:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
This data suggests that the compound can effectively protect cells from oxidative damage, highlighting its potential as an antioxidant agent .
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have shown promise in anticancer applications. Studies have reported that certain derivatives can inhibit cell proliferation in various cancer cell lines such as TK-10 and HT-29. For instance, a screening of drug libraries identified several thieno[3,4-c]pyrazole derivatives with significant anticancer activity, suggesting their potential in cancer therapeutics .
The mechanisms of action often involve modulation of signaling pathways related to cell growth and apoptosis; however, further research is needed to elucidate the specific pathways influenced by this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of thieno[3,4-c]pyrazole compounds are also noteworthy. These compounds have been shown to inhibit phosphodiesterase enzymes involved in inflammatory responses, indicating their potential utility in treating inflammatory conditions .
Case Studies and Research Findings
Several key studies have contributed to the understanding of the biological activities of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to enhance biological activity.
- Biological Assays : In vitro assays have been employed to assess cytotoxicity and biological efficacy against various cancer cell lines and normal cells to determine selectivity and therapeutic index.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Core Heterocyclic Systems and Substituents
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 3,5-Dimethylphenyl (position 2), cyclopropanecarboxamide (position 3) |
| 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, cyano |
| 11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, 5-methylfuran-2-yl, cyano |
| 12 | Pyrimido[2,1-b]quinazoline | 5-Methylfuran-2-yl, cyano |
Key Observations :
- The target compound’s thieno[3,4-c]pyrazole core differs from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) systems in ring fusion and heteroatom arrangement.
- Substituent diversity is notable: the target compound’s cyclopropanecarboxamide contrasts with the cyano and methylfuran groups in 11a, 11b, and 12.
Key Observations :
- Yields for 11a, 11b, and 12 (57–68%) reflect moderate efficiency, typical for multi-step heterocyclic syntheses.
Physicochemical Properties
Table 3: Melting Points and Spectral Data
| Compound | Melting Point (°C) | IR (CN stretch, cm⁻¹) | Notable NMR Signals (DMSO-d6) |
|---|---|---|---|
| 11a | 243–246 | 2,219 | δ 2.24 (s, CH₃), 7.94 (s, =CH) |
| 11b | 213–215 | 2,209 | δ 2.24 (s, CH₃), 8.01 (s, =CH) |
| 12 | 268–269 | 2,220 | δ 2.34 (s, CH₃), 9.59 (s, NH) |
| Target Compound | Not reported | Expected ~1,650–1,750 (C=O) | Anticipated signals: cyclopropane (δ 1.0–2.0), aromatic protons |
Key Observations :
- The target compound’s cyclopropanecarboxamide would exhibit distinct IR carbonyl stretches (~1,650–1,750 cm⁻¹) compared to the cyano groups in 11a, 11b, and 12 (~2,200 cm⁻¹).
- The higher melting point of 12 (268–269°C) may correlate with its extended conjugated system (pyrimido-quinazoline).
Pharmacological Implications (Speculative)
- Electron-withdrawing groups (e.g., cyano in 11a/b) may enhance binding to enzymatic pockets.
- Bulky substituents (e.g., 3,5-dimethylphenyl in the target) could improve selectivity by occupying hydrophobic regions.
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is characterized by the presence of nitrogen and sulfur atoms within a fused heterocyclic system. The structural formula is represented as follows:
Key properties include:
- Molecular Weight : 375.5 g/mol
- Molecular Formula : C22H21N3OS
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common steps include:
- Formation of the thieno[3,4-c]pyrazole skeleton.
- Introduction of the 3,5-dimethylphenyl group.
- Cyclopropanecarboxamide formation through coupling reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated inhibition of cancer cell proliferation with IC50 values in the low micromolar range, suggesting potent activity against various cancer cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Testing against bacterial strains revealed effectiveness in inhibiting growth at concentrations as low as 0.1 mM. This suggests potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties:
- In vivo models demonstrated a reduction in inflammatory markers in treated subjects compared to controls .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds and their mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
